3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including an amino group, an ethylamino group, and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable thioamide precursor, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to consistent production of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical tool.
Mechanism of Action
The mechanism by which 3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Another heterocyclic compound with similar functional groups but different ring structure.
3-Amino-1,2,4-triazole: Contains an amino group and a triazole ring, used in various chemical and biological applications.
5-Amino-3-methylisoxazole: Similar to 3-Amino-5-methylisoxazole but with different substitution patterns.
Uniqueness
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and potential applications. The presence of both amino and nitrile groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
117377-38-5 |
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Molecular Formula |
C6H8N4S |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
3-amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4S/c1-2-9-6-4(3-7)5(8)10-11-6/h9H,2H2,1H3,(H2,8,10) |
InChI Key |
BEURHOAFQKHNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NS1)N)C#N |
Origin of Product |
United States |
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